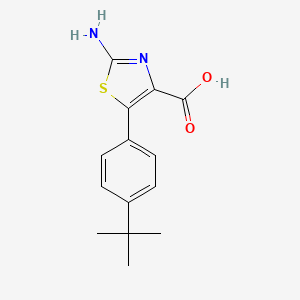

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid

説明

2-Amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a 4-tert-butylphenyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₄H₁₇N₂O₂S, with a molecular weight of 293.36 g/mol (calculated from analogous structures in ). This compound is hypothesized to act as a quorum sensing inhibitor (QSI), targeting AgrA receptors in Gram-positive bacteria, similar to structurally related thiazole derivatives .

特性

IUPAC Name |

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(17)18)16-13(15)19-11/h4-7H,1-3H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKWMZRWLLVKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-tert-butylbenzaldehyde and thiourea in the presence of a base can yield the thiazole ring . Subsequent functionalization steps introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions

2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophilic reagents like amines (R-NH₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

科学的研究の応用

Antimicrobial Properties

Research indicates that derivatives of thiazoles exhibit notable antimicrobial activity. Studies have demonstrated that 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid shows efficacy against various bacterial strains. A notable study reported the minimum inhibitory concentration (MIC) values for this compound against specific pathogens:

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| This compound | Candida albicans | 42 | |

| 2-Amino-1,3,4-thiadiazole | Escherichia coli | 20 | |

| 2-Amino-1,3,4-thiadiazole | Pseudomonas aeruginosa | 18 |

These results highlight the potential of this compound in developing new antimicrobial agents to combat resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Evaluation

A study published in PMC evaluated a series of thiazole derivatives for their antimicrobial activity. The findings indicated that compounds with halogenated substituents exhibited enhanced antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans .

Case Study 2: Anticancer Activity Assessment

Another significant study focused on the anticancer potential of thiazole derivatives, including the target compound. The results showed that certain derivatives could inhibit cell growth in MCF7 cell lines effectively, suggesting that structural modifications could enhance their therapeutic efficacy .

作用機序

The mechanism of action of 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .

類似化合物との比較

Key Observations :

- Lipophilicity : The tert-butyl substituent confers higher logP compared to halogens (Cl, F) or methoxy groups, suggesting superior membrane penetration .

- Solubility : Bulky tert-butyl and methyl groups reduce aqueous solubility (logSw ~-3.0), whereas polar substituents like methoxy improve solubility marginally .

AgrA Inhibition and Quorum Sensing

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid demonstrated strong AgrA binding (AutoDock Vina score: -8.2 kcal/mol), disrupting quorum sensing in Staphylococcus aureus .

- 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid showed moderate AgrA inhibition (IC₅₀: 12 µM), attributed to halogen-mediated hydrophobic interactions .

Antibiofilm Activity

- 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid reduced Pseudomonas aeruginosa biofilm formation by 60% at 50 µM, likely due to fluorine’s electronegativity stabilizing ligand-receptor interactions .

- The tert-butyl variant’s enhanced lipophilicity may improve penetration into biofilms, though experimental validation is needed.

生物活性

2-Amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid (CAS: 923176-65-2) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid functional group, contributing to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N2O2S

- Molar Mass : 276.35 g/mol

- Density : 1.262 g/cm³ (predicted)

- Boiling Point : 446.8 °C (predicted)

- pKa : 1.00 (predicted)

1. Antimicrobial Activity

Research has shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that this compound has been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Streptococcus aureus, and Klebsiella pneumoniae. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. A study evaluating the cytotoxic effects of several thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 7 to 20 µM against human leukemia cell lines . The compound's mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.

3. Modulation of Receptor Activity

Recent investigations into the effects of thiazole derivatives on AMPA receptors have highlighted their role as modulators. Specifically, studies have shown that compounds related to this compound can act as negative allosteric modulators of GluA2 AMPA receptors. This modulation affects receptor kinetics and current amplitude in neuronal cells, indicating potential applications in neurological disorders .

4. Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting their potential use in treating inflammatory diseases .

Case Studies

Q & A

Q. Basic Research Focus

- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .

- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>95%). Stability studies (40°C/75% RH for 14 days) reveal degradation products via LC-MS .

- NMR (¹H/¹³C) : Assign peaks using 2D experiments (COSY, HSQC) to distinguish thiazole protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm) .

How does the tert-butyl substituent impact the compound’s solubility and reactivity in medicinal chemistry applications?

Advanced Research Focus

The tert-butyl group enhances lipophilicity (logP ↑), reducing aqueous solubility but improving membrane permeability. Reactivity-wise:

- Steric Hindrance : Slows nucleophilic attacks at the 4-carboxylic acid position, requiring harsher conditions for amidation .

- Crystallinity : Promotes stable crystal lattices, aiding X-ray analysis (see ) .

Methodological Insight : Compare with phenyl analogs () via solubility assays (e.g., shake-flask method) and DFT-based polarity calculations .

What computational approaches predict the compound’s bioactivity against target enzymes?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model binding to thiazole-sensitive targets (e.g., kinases) .

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl) with activity data from analogs () to prioritize synthetic targets .

- MD Simulations : Assess protein-ligand stability over 100-ns trajectories (GROMACS) to predict binding kinetics .

How can researchers address low yields in the final hydrolysis step of the ester intermediate?

Basic Research Focus

Low yields often stem from incomplete ester cleavage or side reactions. Solutions include:

- Reagent Optimization : Use LiOH instead of NaOH for milder hydrolysis (RT, 12h) .

- Protection Strategies : Temporarily protect the amine group with Boc to prevent side reactions during hydrolysis .

- TLC Monitoring : Track reaction progress using silica plates (CH₂Cl₂/MeOH 9:1) to isolate pure carboxylic acid .

What are the best practices for analyzing conflicting biological activity data across cell-based assays?

Advanced Research Focus

Contradictions may arise from cell line variability or assay conditions. Mitigate via:

- Dose-Response Curves : Use 10-point dilution series to calculate accurate IC₅₀ values .

- Orthogonal Assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or thermal shift) .

- Meta-Analysis : Compare results with structurally related compounds (e.g., ’s pharmacopeial analogs) to identify trends .

How to design a stability-indicating method for this compound under accelerated degradation conditions?

Q. Advanced Research Focus

- Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and acidic/basic conditions to generate degradation products .

- HPLC-DAD/MS : Develop gradient methods (e.g., 0.1% formic acid in acetonitrile/water) to separate degradants. Confirm structures via high-resolution MS .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。